8-Chloro-2,3-dihydro-1H-quinolin-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
8-chloro-2,3-dihydro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-3,11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZZZSAMIAZSIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C1=O)C=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351468 | |
| Record name | 8-Chloro-2,3-dihydro-1H-quinolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26665546 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
21617-11-8 | |
| Record name | 8-Chloro-2,3-dihydro-1H-quinolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,3 Dihydro 1h Quinolin 4 One Derivatives, Including Halogenated Analogues
Classical and Contemporary Approaches to the 2,3-Dihydro-1H-quinolin-4-one Core
The fundamental structure of 2,3-dihydro-1H-quinolin-4-one is typically assembled through reactions that form the nitrogen-containing heterocyclic ring fused to a benzene (B151609) ring.
Annulation, the process of building a new ring onto a pre-existing one, is a cornerstone of dihydroquinolinone synthesis. A convergent, catalytic asymmetric formal [4+2] annulation has been developed for synthesizing dihydroquinolones. nih.gov This method utilizes carboxylic acids as precursors to N-Heterocyclic Carbene (NHC) enolates through an in situ activation strategy, which then react with aza-o-quinone methides. nih.govacs.org This dual-activation approach successfully produces a range of dihydroquinolone derivatives in good yields (52–84%) and high enantioselectivities. nih.gov
Another prominent strategy involves the intramolecular cyclization of o-aminochalcones. The use of a water-tolerant Lewis-acid catalyst like zirconyl nitrate (B79036) enables this transformation under mild conditions, yielding 2-aryl-2,3-dihydroquinolin-4(1H)-ones efficiently. organic-chemistry.org Similarly, microwave-assisted cyclization of 2-aminochalcones on a silica (B1680970) gel surface impregnated with indium(III) chloride offers an environmentally friendly, solvent-free alternative. organic-chemistry.org
| Catalyst/Reagent | Starting Materials | Product Type | Yield |
| N-Heterocyclic Carbene (NHC) | Carboxylic acids, Boc-aminobenzyl chloride | Chiral dihydroquinolones | 52-84% |
| Zirconyl nitrate | o-Aminochalcones | 2-Aryl-2,3-dihydroquinolin-4(1H)-ones | High |
| Indium(III) chloride/SiO₂, MW | 2-Aminochalcones | 2-Aryl-2,3-dihydroquinolin-4(1H)-ones | Good |
| Silver(I) triflate | o-Aminoacetophenones, Aromatic aldehydes | 2-Aryl-2,3-dihydroquinolin-4(1H)-ones | Good |
This table presents a summary of various catalytic systems for annulation and cyclization reactions to form dihydroquinolinones.
Intramolecular reactions are highly effective for forming the dihydroquinolinone core. A notable example is the Fries-like rearrangement of N-arylazetidin-2-ones. nih.gov When treated with triflic acid, these precursors rearrange smoothly at room temperature to afford 2,3-dihydro-4(1H)-quinolinones. nih.govresearchgate.net This method has been successfully applied to synthesize 6- and 8-halogen-substituted derivatives, demonstrating its utility for creating compounds like 8-Chloro-2,3-dihydro-1H-quinolin-4-one. researchgate.net Yields for this rearrangement are generally in the range of 30–96%, though they can be lower when electron-withdrawing groups are present on the aromatic ring. nih.gov
Another approach involves the acid-catalyzed cyclization of enamides. For instance, reacting enamides with benzyl (B1604629) azide (B81097) under acidic conditions can generate fused-ring tetrahydroquinolines through a sequence involving an N-phenyliminium intermediate, although this leads to a more reduced quinoline (B57606) system. nih.gov
| Reaction Type | Precursor | Key Reagent | Product | Yield |
| Fries-like Rearrangement | N-Arylazetidin-2-ones | Triflic Acid | 2,3-Dihydro-4(1H)-quinolones | 30-96% |
| Enamide Cyclization | Enamides, Benzyl azide | Triflic Acid | Fused-ring tetrahydroquinolines | 23-85% |
| Hydrolysis/Michael Addition | Acetamidochalcones | Acid/Base | 2,3-Dihydroquinolin-4(1H)-ones | 56% (reported for one case) |
This table summarizes intramolecular reactions leading to the formation of the dihydroquinolinone scaffold.
Domino reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, represent a highly efficient strategy for synthesizing complex molecules like dihydroquinolinones. nih.gov These sequences enhance atom economy and reduce waste, aligning with the principles of green chemistry. nih.gov
A powerful domino strategy involves the reduction of a nitro group followed by an intramolecular cyclization. For example, 2-aryl-2,3-dihydro-4(1H)-quinolinones can be accessed in 72%–88% yields through a sequence initiated by the reduction of a nitro-substituted chalcone (B49325) derivative using iron powder in strong acid. nih.gov Following the reduction of the nitro group to an aniline (B41778), the newly formed amino group undergoes a cyclizing addition to the protonated enone to form the dihydroquinolinone ring. nih.gov
The combination of a Michael addition and a subsequent intramolecular nucleophilic aromatic substitution (SNAr) is a robust method for constructing the dihydroquinolinone skeleton. nih.gov In one such approach, 1-aryl-2-propen-1-one derivatives, which contain both a Michael acceptor and an aromatic ring activated for SNAr, are treated with primary amines. nih.gov The reaction proceeds via a Michael addition of the amine to the enone, followed by an SNAr ring closure to give N-alkyl-2,3-dihydro-4(1H)-quinolinones in 54%–78% yield. nih.gov A limitation of this method is that the ring closure is less effective with electron-donating groups on the SNAr acceptor ring. nih.gov
A related domino strategy employs an imine addition followed by an SNAr reaction. nih.govresearchgate.net In a key example, reacting pre-formed imines with tert-butyl 2-fluoro-5-nitrobenzoylacetate at room temperature furnishes highly substituted 2,3-dihydro-4(1H)-quinolinones in a single step. nih.govresearchgate.net The reaction sequence involves the addition of the ketoester to the imine, and the resulting secondary amine then undergoes an intramolecular SNAr reaction to yield the dihydroquinolinone product, which exists as the stable enol form. nih.gov This method provides excellent yields (74%–97%) without the need for a base and works well with aldimines, though it is less successful with more sterically hindered ketimines. nih.govresearchgate.net
| Domino Strategy | Key Reactants | Mechanism Steps | Yield |
| Reduction-Cyclization | Nitro-substituted chalcones, Iron powder, HCl | Nitro reduction, Intramolecular amine addition | 72-88% |
| Michael Addition-SNAr | 1-Aryl-2-propen-1-ones, Primary amines | Michael addition, Intramolecular SNAr | 54-78% |
| Imine Addition-SNAr | tert-Butyl 2-fluoro-5-nitrobenzoylacetate, Imines | Imine addition, Intramolecular SNAr | 74-97% |
This table outlines key domino reaction sequences for the synthesis of 2,3-dihydro-4(1H)-quinolinones.
Domino and Cascade Reaction Sequences for Dihydroquinolinones
Targeted Synthetic Routes for Halogenated 2,3-Dihydro-1H-quinolin-4-one Derivatives
The introduction of a halogen atom onto the 2,3-dihydro-1H-quinolin-4-one scaffold is typically achieved through two main strategies: building the heterocyclic system from a precursor that already contains the halogen or, less commonly, by direct halogenation of the pre-formed quinolinone ring.
The most prevalent and reliable method for synthesizing halogenated 2,3-dihydro-1H-quinolin-4-ones involves the cyclization of a precursor molecule where the halogen is already in the desired position. This approach offers high regioselectivity, ensuring the halogen is placed correctly on the aromatic ring.
One common precursor class is 2-aminochalcones . The intramolecular cyclization of a halogen-substituted 2-aminochalcone, often catalyzed by a Lewis acid, yields the corresponding 2-aryl-2,3-dihydroquinolin-4(1H)-one. organic-chemistry.org For instance, the synthesis of 2-(4-chlorophenyl)-2,3-dihydroquinolin-4(1H)-one has been successfully demonstrated through this pathway. frontiersin.org This method can be adapted for the synthesis of the target compound by starting with a chalcone derived from 2-amino-3-chloroacetophenone.
Another significant precursor-based approach utilizes α,β-unsaturated N-arylamides (specifically N-arylcinnamamides). Radical addition/cyclization reactions involving these substrates have been shown to tolerate various substituents on the anilide ring, including chloro, bromo, and fluoro groups, to produce the desired halogenated dihydroquinolinones. mdpi.com
Domino reactions provide an efficient route to highly substituted dihydroquinolinones from precursors designed to undergo sequential reactions in one pot. nih.gov One such strategy involves a Michael addition followed by an intramolecular nucleophilic aromatic substitution (SNAr) ring closure. nih.gov Starting with a precursor like tert-butyl 2-fluoro-5-nitrobenzoylacetate and a pre-formed imine allows for the synthesis of the dihydroquinolinone core. nih.gov By choosing an appropriately halogenated aniline derivative to form the initial imine or related substrate, this method can be tailored to produce specific halogenated quinolinones.
While building from halogenated precursors is more common, functional group interconversion (FGI) via direct halogenation of the 2,3-dihydro-1H-quinolin-4-one scaffold represents an alternative pathway. This involves an electrophilic aromatic substitution (SEAr) reaction. Research on the analogous 2,3-dihydro-4(1H)-quinazolinone ring system demonstrates the feasibility of this approach. semanticscholar.org In these studies, direct bromination and chlorination were successfully achieved using reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), respectively, yielding 6,8-dihalogenated products. semanticscholar.org The halogenation of the aromatic ring occurs as a typical SEAr reaction. semanticscholar.org This suggests that similar conditions could potentially be applied to the 2,3-dihydro-1H-quinolin-4-one core to install a chlorine atom at the C-8 position, although this route is less frequently reported in the literature compared to precursor-based methods.
Sustainable and Green Chemical Approaches in Dihydroquinolinone Synthesis
In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign synthetic routes to dihydroquinolinones. These methods focus on reducing waste, avoiding hazardous solvents and catalysts, and minimizing energy consumption.
A growing number of synthetic protocols for dihydroquinolinones have been developed that operate under catalyst-free or solvent-free conditions, significantly improving the environmental profile of the synthesis.
Catalyst-free methods often utilize thermal or other forms of energy input to drive the reaction in a suitable medium, such as water. researchgate.net The cyclocondensation of 2-aminobenzamide (B116534) with aldehydes to form related heterocycles has been achieved in water without any catalyst. Water is an ideal green solvent due to its non-toxicity, availability, and safety. nih.gov Furthermore, catalyst-free annulation reactions have been developed in organic solvents like toluene, which can provide high yields under optimized conditions. frontiersin.org
Solvent-free reactions represent another key green chemistry strategy. An environmentally friendly method for the cyclization of 2-aminochalcones has been reported on the surface of silica gel impregnated with indium(III) chloride under microwave irradiation without any bulk solvent. organic-chemistry.org Similarly, the reaction of anilines with alkyl vinyl ketones can be performed on a solid support under microwave irradiation to produce dihydroquinolines. ias.ac.in Thermal, solvent-free conditions have also been employed for the synthesis of related quinazolinones using recoverable solid acid catalysts. researchgate.net
| Method | Key Features | Energy Source | Reference |
|---|---|---|---|
| Ultrasound in Water | Catalyst-free, multicomponent | Ultrasound (40 kHz) | researchgate.net |
| Solid-Support Cyclization | Solvent-free, Lewis acid on silica gel | Microwave | organic-chemistry.org |
| Base-Mediated Annulation | Catalyst-free, in toluene | Thermal | frontiersin.org |
| Solid Acid Catalysis | Solvent-free, heterogeneous catalyst | Thermal | researchgate.net |
| Metal-Free Radical Cyclization | No transition metal catalyst used | Thermal | mdpi.com |
Alternative energy sources like microwaves and visible light are increasingly used to promote the synthesis of dihydroquinolinones, often leading to shorter reaction times, higher yields, and improved energy efficiency.
Microwave-assisted synthesis has proven to be a powerful tool. Protocols have been developed for the rapid, one-pot, three-component synthesis of quinoline-based hybrids under microwave irradiation, often without a catalyst. nih.gov The synthesis of dihydroquinolines from anilines and vinyl ketones on a solid support is significantly accelerated by microwaves. ias.ac.in These methods offer advantages such as procedural simplicity, cleaner reaction profiles, and easy work-up. scholarsresearchlibrary.com
Photo-induced protocols offer a mild and sustainable alternative, utilizing visible light as a renewable energy source. Metal- and additive-free photoredox cyclization of N-arylacrylamides has been achieved using an organic photocatalyst to provide dihydroquinolinones in good yields. organic-chemistry.org Other photocatalytic systems, such as those using iridium or platinum complexes, have also been developed for the intramolecular photocyclization of acrylanilides to give structurally diverse dihydroquinolinones. nih.gov
| Protocol | Catalyst/Sensitizer | Conditions | Key Advantage | Reference |
|---|---|---|---|---|
| Microwave-Assisted | Indium(III) chloride on Silica Gel | Solvent-free | Convenient, efficient, one-pot | organic-chemistry.orgias.ac.in |
| Microwave-Assisted | None (Catalyst-free) | DMF, 150 °C | Rapid, one-pot, three-component | nih.gov |
| Photo-induced | 4CzIPN (Organic photocatalyst) | Visible light, MeCN | Metal- and additive-free | organic-chemistry.org |
| Photo-induced | [Pt(O^N^C^N)] complex | Visible light (410 nm) | Intramolecular photocyclization | nih.gov |
| Photo-induced | Tetralone (Organosensitizer) | UV light | Cyclization via energy transfer | organic-chemistry.org |
The application of novel catalytic systems based on nanomaterials and enzymes is paving the way for highly efficient and selective syntheses of quinoline-based heterocycles.
Nanocatalysis offers significant advantages due to the high surface area, enhanced reactivity, and potential for recyclability of nanocatalysts. nih.govacs.org Various nanocatalysts, including those based on Fe3O4, copper, nickel, and zinc oxide, have been employed for the synthesis of quinolines, often via the Friedländer annulation. nih.govnih.govsid.ir These catalysts can be used under green conditions, such as in aqueous media or solvent-free systems, and can often be easily separated and reused, which is both economically and environmentally beneficial. nih.govnih.gov
Biocatalysis , the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry. While reports on the direct enzymatic synthesis of this compound are scarce, the potential for this approach is evident from research on related structures. Enzymes like α-chymotrypsin have been shown to promiscuously catalyze the cyclocondensation reactions to produce 2,3-dihydroquinazolinones in high yields under mild, alcoholic solvent conditions. Additionally, monoamine oxidase (MAO-N) has been used for the oxidative aromatization of tetrahydroquinolines to quinolines, demonstrating the utility of enzymes in modifying the quinoline core. fiveable.me These examples highlight the future potential for developing specific biocatalytic or chemo-enzymatic pathways for the synthesis of dihydroquinolinone derivatives.
Mechanistic Elucidation of Dihydroquinolinone Synthetic Transformations
The formation of this compound via the acid-catalyzed cyclization of 3-(2-amino-3-chlorophenyl)propanoic acid is a classic example of an intramolecular electrophilic aromatic substitution (SEAr) reaction, specifically a Friedel-Crafts acylation. chem-station.com
The mechanism proceeds through several distinct steps:
Formation of the Electrophile : The reaction is initiated by the protonation of the carboxylic acid group of the substrate by a strong acid catalyst (e.g., polyphosphoric acid or sulfuric acid). The protonated carboxylic acid then loses a molecule of water to form a highly electrophilic acylium ion. This ion is resonance-stabilized. byjus.com
Electrophilic Attack : The acylium ion is the key electrophile. The aromatic ring, activated by the electron-donating amino group (-NH₂), acts as the nucleophile. The amino group directs the electrophilic attack to the ortho and para positions. In this intramolecular context, the tethered acylium ion attacks the C6 position of the aniline ring (ortho to the amino group), which is sterically accessible. chem-station.combyjus.com
Formation of the Sigma Complex : The nucleophilic attack by the aromatic ring on the acylium ion disrupts the ring's aromaticity, leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.
Rearomatization : A base (such as the conjugate base of the acid catalyst or a water molecule) abstracts a proton from the carbon atom where the electrophile was added. This step restores the aromaticity of the benzene ring, resulting in the formation of the final cyclized product, this compound. byjus.com
This mechanistic pathway highlights the efficiency of using the inherent reactivity of substituted anilines to construct complex heterocyclic systems in a single, well-defined chemical transformation. The electron-donating nature of the amino group is crucial for facilitating the cyclization, while the chloro-substituent remains at the 8-position, influencing the electronic properties of the final molecule.
Reactivity and Chemical Transformations of 8 Chloro 2,3 Dihydro 1h Quinolin 4 One
Reactivity of the Quinolinone Core and its Substituents
The chemical behavior of 8-Chloro-2,3-dihydro-1H-quinolin-4-one is dictated by the interplay of its constituent functional groups. The aromatic chlorine at the C-8 position, the ketone at C-4, and the secondary amine at N-1 each provide a distinct handle for synthetic modification, enabling the molecule to serve as a key building block for more complex derivatives.
Nucleophilic Substitution Reactions on the Halogen Moiety (Chlorine at C-8)
The chlorine atom at the C-8 position of the quinoline (B57606) ring is a key site for modification via nucleophilic substitution and cross-coupling reactions. While the chlorine is on an aromatic ring, making it less reactive than an alkyl halide, its reactivity can be exploited under appropriate conditions, particularly with modern catalytic systems.
Classic nucleophilic aromatic substitution (SNAr) reactions can be performed, although they often require forcing conditions. More effective are modern palladium-catalyzed cross-coupling reactions, which have become standard methods for forming carbon-carbon and carbon-heteroatom bonds on aryl halides.
Buchwald-Hartwig Amination : This powerful palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling aryl halides with a wide range of primary and secondary amines. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction can be applied to this compound to introduce various amino groups at the C-8 position, a critical transformation for tuning the molecule's properties. The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for achieving high efficiency. wikipedia.orgnih.gov Studies on 6-bromo-2-chloroquinoline (B23617) have shown that selective amination of one halide in the presence of another is possible by carefully tuning the reaction conditions, highlighting the precision of this method. nih.gov
Suzuki-Miyaura Coupling : To form new carbon-carbon bonds at the C-8 position, the Suzuki-Miyaura coupling is an indispensable tool. wikipedia.orglibretexts.org This reaction couples the aryl chloride with an organoboron species, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgyonedalabs.com This method allows for the introduction of a diverse array of alkyl, alkenyl, and aryl groups onto the quinolinone scaffold. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.comorganic-chemistry.org
Analogous reactions on related chloroquinolines demonstrate the feasibility of these transformations. For instance, 4-chloro-8-tosyloxyquinoline readily reacts with nitrogen and sulfur nucleophiles to yield 4-amino and 4-thioalkyl derivatives. researchgate.net
| Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|
| Buchwald-Hartwig Amination | R¹R²NH, Pd catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., XPhos), Base (e.g., NaOt-Bu) | 8-(N,N-disubstituted-amino)-2,3-dihydro-1H-quinolin-4-one | wikipedia.orglibretexts.orgorganic-chemistry.org |
| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 8-Aryl/Alkyl-2,3-dihydro-1H-quinolin-4-one | wikipedia.orglibretexts.orgorganic-chemistry.org |
| Nucleophilic Substitution (Analogous) | Hydrazine (B178648) | 4-Hydrazino-8-methylquinolin-2(1H)-one (from 4-chloro derivative) | mdpi.comresearchgate.net |
| Nucleophilic Substitution (Analogous) | Pyrazole, Toluene | 4-Pyrazolyl-8-hydroxyquinoline (from 4-chloro derivative) | researchgate.net |
Transformations Involving the Carbonyl Group (C-4)
The C-4 carbonyl group behaves as a typical ketone and is susceptible to nucleophilic attack, most notably by organometallic reagents. This reactivity allows for the introduction of new carbon substituents and the formation of alcohols.
Addition of Grignard Reagents : Grignard reagents (R-MgX) are potent nucleophiles that readily add to the electrophilic carbon of the C-4 carbonyl. masterorganicchemistry.comorganic-chemistry.orgwikipedia.orgchemguide.co.uk This reaction, followed by an acidic workup, transforms the ketone into a tertiary alcohol, creating a new stereocenter at the C-4 position. researchgate.net The enantioselective addition of Grignard reagents to 4-quinolones has been demonstrated, offering a pathway to chiral derivatives. researchgate.net
Reductive Coupling : In addition to single nucleophilic additions, the carbonyl group can participate in reductive coupling reactions. Electroreductive coupling of 1-alkoxycarbonyl-4-quinolones with benzophenones has been shown to produce adducts, showcasing a more complex transformation pathway. nih.gov Depending on the substitution pattern of the quinolone, the coupling can occur at either the C-2 or C-4 position. nih.gov
| Reaction Type | Reagents | Product | Reference |
|---|---|---|---|
| Grignard Addition | 1. R-MgBr, THF 2. H₃O⁺ workup | 8-Chloro-4-alkyl-2,3-dihydro-1H-quinolin-4-ol | organic-chemistry.orgresearchgate.net |
| Reduction (Potential) | NaBH₄ or LiAlH₄ | 8-Chloro-2,3,4-dihydro-1H-quinolin-4-ol | N/A |
| Electroreductive Coupling | Benzophenone, e⁻, TMSCl | C-4 coupled diarylhydroxymethyl derivative (on specific 4-quinolones) | nih.gov |
Reactivity of the Nitrogen Atom (N-1)
The secondary amine at the N-1 position is a versatile site for functionalization, primarily through N-alkylation and N-arylation reactions. These transformations are crucial for modulating the biological activity and physicochemical properties of the quinolinone scaffold.
N-Alkylation : The hydrogen atom on the N-1 nitrogen can be substituted with various alkyl groups using an alkyl halide in the presence of a base. uw.edu This standard procedure allows for the synthesis of a wide range of N-substituted derivatives. nih.gov
N-Arylation : The introduction of aryl groups at the N-1 position can be achieved through coupling reactions. Research on fluoroquinolones has shown that novel N-1 substituents, such as a 1-(5-amino-2,4-difluorophenyl) group, can be installed. nih.gov An X-ray crystallographic study of a related compound revealed that bulky N-1 aromatic groups can be significantly distorted out of the quinolone plane due to steric repulsion with the C-8 chloro substituent, a key factor influencing biological activity. nih.gov
| Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|
| N-Alkylation | R-X (e.g., methyl-2-bromoacetate), Base (e.g., K₂CO₃) | 8-Chloro-1-alkyl-2,3-dihydro-1H-quinolin-4-one | uw.edu |
| N-Arylation | Aryl-Halide, Coupling Conditions | 8-Chloro-1-aryl-2,3-dihydro-1H-quinolin-4-one | nih.gov |
Cyclization and Annulation Reactions Leading to Fused Systems
Beyond simple functionalization, this compound serves as a foundational substrate for annulation reactions, where new rings are fused onto the quinolinone core. These reactions lead to the formation of complex, polycyclic heterocyclic systems, many of which are of significant pharmacological interest.
Formation of Indolo[3,2-c]quinoline Derivatives via Fischer's Indole (B1671886) Synthesis
The Fischer indole synthesis is a classic and powerful method for constructing an indole ring. wikipedia.org In this reaction, this compound can serve as the ketone component. mdpi.com The process involves the acid-catalyzed reaction of the quinolinone with a phenylhydrazine (B124118) derivative. libretexts.org
The reaction proceeds through the initial formation of a phenylhydrazone, which then tautomerizes to an enamine. A mdpi.commdpi.com-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) leads to the formation of the aromatic indole ring, fused to the quinoline core. wikipedia.orglibretexts.org This strategy provides direct access to the indolo[3,2-c]quinoline skeleton, with the C-8 chlorine from the starting material remaining intact at the C-10 position of the final product. mdpi.com This core structure is found in various alkaloids with a broad spectrum of biological activities. mdpi.comidosi.org
| Reaction Name | Key Reagents | Product Core Structure | Reference |
|---|---|---|---|
| Fischer Indole Synthesis | Phenylhydrazine, Acid catalyst (e.g., PPA, H₂SO₄) | 10-Chloro-7,12-dihydro-6H-indolo[3,2-c]quinoline | wikipedia.orgmdpi.com |
Construction of Pyrrolo[3,4-b]quinolinones and Imidazopyrroloquinolinones
A sophisticated strategy for building fused systems involves multi-component reactions (MCRs), which allow for the rapid assembly of complex molecules in a single step. The synthesis of pyrrolo[3,4-b]quinolinones from quinolinone precursors has been achieved using a powerful one-pot sequence that begins with an Ugi-Zhu three-component reaction (UZ-3CR). mdpi.comnih.govsemanticscholar.org
This process typically involves the reaction of an aldehyde, an amine, and an α-isocyanoacetamide, catalyzed by a Lewis acid like ytterbium (III) triflate. mdpi.commdpi.com This forms a 5-aminooxazole intermediate, which then undergoes a cascade of reactions, including an aza-Diels-Alder cycloaddition with a dienophile, followed by N-acylation and aromatization (via decarboxylation and dehydration), to construct the pyrrolo[3,4-b]pyridin-5-one core. mdpi.comsemanticscholar.org
Once the dihydropyrroloquinolinone is formed, it can be further elaborated. For example, treatment with phosphorus oxychloride can induce deprotection and subsequent intramolecular cyclization to afford complex fused systems such as imidazopyrroloquinolinones. researchgate.net This modular and efficient approach highlights the utility of the quinolinone scaffold in generating diverse and complex heterocyclic libraries. researchgate.netnih.gov
| Reaction Type | Key Reagents/Steps | Fused System Formed | Reference |
|---|---|---|---|
| Ugi-Zhu/Aza-Diels-Alder Cascade | Aldehyde, Amine, α-Isocyanoacetamide, Dienophile, Yb(OTf)₃ | Pyrrolo[3,4-b]quinolinone | mdpi.commdpi.comsemanticscholar.org |
| Intramolecular Cyclization | Dihydropyrroloquinolinone, POCl₃ | Imidazopyrroloquinolinone | researchgate.net |
Oxidation and Reduction Pathways of the Dihydroquinolinone Ring
The dihydroquinolinone ring system can undergo both oxidation and reduction, leading to structurally distinct heterocyclic cores.
Oxidation: The oxidation of the 3,4-dihydroquinolin-2(1H)-one scaffold to the corresponding quinolin-2(1H)-one represents a significant transformation, leading to a fully aromatic heterocyclic system. One effective method utilizes transition-metal-activated persulfate salts. acs.org This oxidative aromatization can be achieved efficiently and is considered more economical and environmentally benign compared to methods using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). acs.org The reaction proceeds via a proposed radical mechanism initiated by a sulfate (B86663) free radical (SO₄⁻•), which is formed through the activation of a persulfate salt by a transition metal like copper. acs.org This radical promotes the formation of a benzyl (B1604629) cation intermediate, which then undergoes deprotonation to yield the aromatized quinolin-2(1H)-one derivative. acs.org
Reduction: The reduction of the quinolinone ring system is a common pathway to produce 1,2,3,4-tetrahydroquinolines, which are core structures in many bioactive compounds. researchgate.netnih.gov Several methods have been developed to achieve this transformation.
One notable method involves catalysis by gold nanoparticles supported on titanium dioxide (Au/TiO₂) using a hydrosilane/ethanol (B145695) system. researchgate.net This process typically uses phenyldimethylsilane as the reductant and ethanol as a proton source, requiring heating to proceed effectively. researchgate.net Mechanistic analysis indicates a stereoselective addition of two hydride ions from the hydrosilane to positions C2 and C4 of the quinoline ring, and two protons from ethanol to the nitrogen atom and position C3. researchgate.net
Another approach employs samarium(II) iodide (SmI₂) in the presence of water and triethylamine (B128534) (Et₃N) to reduce quinolin-2(1H)-ones to 1,2,3,4-tetrahydroquinolines. researchgate.net This reaction is significant as it involves the reduction of the amide functionality through a C-O bond cleavage mechanism, providing a mild condition pathway to the tetrahydroquinoline core. researchgate.net Boronic acid has also been shown to catalyze the tandem reduction of quinolines to tetrahydroquinolines using Hantzsch ester as the hydrogen source. acs.org
The table below summarizes representative reduction conditions for related quinolinone systems.
| Reagent/Catalyst System | Substrate Type | Product | Key Features | Reference |
|---|---|---|---|---|
| Hydrosilane/Ethanol, Au/TiO₂ | Quinolines | 1,2,3,4-Tetrahydroquinolines | Catalyzed by gold nanoparticles; involves hydride and proton transfer. | researchgate.net |
| SmI₂/H₂O/Et₃N | Quinolin-2(1H)-ones | 1,2,3,4-Tetrahydroquinolines | Reduces amide via C-O bond cleavage under mild conditions. | researchgate.net |
| Boronic Acid, Hantzsch Ester | Quinolines | N-Alkyl Tetrahydroquinolines | Metal-free tandem reduction and N-alkylation. | acs.org |
Derivatization and Functionalization Strategies
The this compound scaffold can be readily modified to introduce new functionalities or transform existing ones, enabling the synthesis of diverse derivatives.
Nitration: Electrophilic aromatic substitution, such as nitration, is a key strategy for functionalizing the benzene (B151609) ring portion of the molecule. A thorough investigation into the nitration of the related 1,2,3,4-tetrahydroquinoline (B108954) (THQ) provides significant insight. researchgate.net The regioselectivity of nitration is highly dependent on the reaction conditions and the state of the ring's secondary amine. researchgate.net In acidic media, where the amine is protonated, the system is deactivated, directing nitration primarily to the 7-position. researchgate.net However, if the amine is protected with a group like trifluoroacetyl, the system is activated, and nitration occurs with high regioselectivity at the 6-position. researchgate.net Given that the 8-position is already substituted with a deactivating chloro group, nitration of this compound would be expected to be challenging and its regioselectivity would be influenced by the combined directing effects of the chloro, acyl, and amino groups.
Alkylation and Acylation: Alkylation and acylation can occur at different positions on the molecule.
Alpha-Alkylation: The carbon atom adjacent to the ketone (C3) can be alkylated via the formation of an enolate. Strong bases like lithium diisopropylamide (LDA) are typically used to deprotonate the α-carbon, forming an enolate which then acts as a nucleophile in an Sₙ2 reaction with an alkyl halide. youtube.com An alternative, milder method is the Stork enamine synthesis, where the ketone is first converted to an enamine, which then performs the nucleophilic attack before being hydrolyzed back to the ketone. youtube.com
Friedel-Crafts Alkylation/Acylation: Introducing alkyl or acyl groups onto the aromatic ring via Friedel-Crafts reactions is another possibility. These reactions involve an electrophilic attack on the aromatic ring. However, the benzene ring in this compound is deactivated by the chloro substituent and the carbonyl group of the lactam, making these reactions difficult to achieve under standard conditions.
The existing chloro and keto groups are prime targets for selective transformations.
Transformations of the Chloro Group: The chlorine atom at the C8 position can be replaced through nucleophilic aromatic substitution (SₙAr) reactions, although this is generally less facile than substitutions at the C2 or C4 positions in other quinoline systems. mdpi.comresearchgate.net In studies on the related 4-chloro-8-methylquinolin-2(1H)-one, the chloro group at position 4 readily undergoes substitution with various nucleophiles. mdpi.com Analogous reactions for the 8-chloro isomer could potentially be achieved with strong nucleophiles or under catalyzed conditions to yield derivatives such as:
Thiol Derivatives: Reaction with thiourea (B124793) followed by hydrolysis. mdpi.com
Hydrazino Derivatives: Reaction with hydrazine. mdpi.com
Azido Derivatives: Reaction with sodium azide (B81097). researchgate.net
Amino Derivatives: Reaction with various amines. researchgate.net
The table below showcases nucleophilic substitution reactions performed on a related chloroquinolinone structure.
| Nucleophile | Reaction Type | Product Functional Group | Reference |
|---|---|---|---|
| Thiourea | Nucleophilic Substitution | Sulfanyl (-SH) | mdpi.com |
| Hydrazine Hydrate | Nucleophilic Substitution | Hydrazino (-NHNH₂) | mdpi.com |
| Sodium Azide | Nucleophilic Substitution | Azido (-N₃) | mdpi.comresearchgate.net |
| Amines (e.g., Piperidine) | Nucleophilic Substitution | Amino (-NR₂) | researchgate.net |
Transformations of the Keto and Lactam Groups: As discussed in Section 3.3, the ketone and the amide within the lactam structure can be simultaneously reduced to form a 1,2,3,4-tetrahydroquinoline. researchgate.net Conversely, the dihydroquinolinone ring can be oxidized to the corresponding quinolin-2(1H)-one, creating a fully aromatic system. acs.org
Mechanistic Insights into Chemical Transformations and Reaction Pathways
Understanding the mechanisms of these transformations is crucial for predicting reactivity and controlling product formation.
Reduction to Tetrahydroquinoline: The mechanism for reduction using a hydrosilane/ethanol system catalyzed by gold nanoparticles is proposed to proceed via the formation of gold hydride species. researchgate.net This involves the stereoselective addition of hydride ions to C2 and C4 and protons to N1 and C3, ultimately saturating the heterocyclic ring. researchgate.net
Oxidative Aromatization: The oxidation with transition-metal-activated persulfate is believed to follow a radical pathway. acs.org A sulfate radical anion (SO₄⁻•) initiates the reaction by abstracting a hydrogen atom, leading to the formation of a radical cation species which evolves into a benzyl cation, followed by deprotonation to yield the stable aromatic quinolinone. acs.org
Electrophilic Nitration: The mechanism for electrophilic aromatic nitration is widely accepted to proceed through a multi-step process. nih.gov The nitronium ion (NO₂⁺) electrophile first forms a π-complex with the aromatic ring. nih.gov This complex then rearranges to a more stable σ-complex (also known as a Wheland intermediate), where the aromaticity is temporarily broken. nih.gov The formation of this σ-complex is typically the rate-determining step, and its stability dictates the regiochemical outcome of the reaction. researchgate.netnih.gov Finally, a proton is eliminated to restore aromaticity and yield the nitro-substituted product. nih.gov
Nucleophilic Aromatic Substitution (SₙAr): The substitution of the chloro group by a nucleophile is expected to follow the SₙAr mechanism. This pathway involves the addition of the nucleophile to the carbon atom bearing the leaving group (the chloro atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net The negative charge is delocalized over the aromatic system. In the final step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored. The reactivity in SₙAr is enhanced by electron-withdrawing groups that can stabilize the negative charge of the intermediate.
Computational and Theoretical Investigations of 8 Chloro 2,3 Dihydro 1h Quinolin 4 One
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations are powerful computational tools used to predict the molecular structure, reactivity, and various properties of chemical compounds. Methods like Density Functional Theory (DFT) and Ab Initio calculations are frequently employed for their balance of accuracy and computational cost. nih.govmdpi.com For 8-Chloro-2,3-dihydro-1H-quinolin-4-one, these methods would provide a deep understanding of its fundamental chemical nature. DFT, particularly with hybrid functionals like B3LYP, is often chosen for such analyses. nih.govmdpi.comtandfonline.com
Geometry Optimization and Equilibrium Structures
The initial step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as its equilibrium structure. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to all atomic coordinates. For this compound, this process would yield precise information on bond lengths, bond angles, and dihedral angles.
Typically, a basis set such as 6-311++G(d,p) is used in conjunction with a DFT functional like B3LYP to perform the optimization. nih.gov The resulting optimized structure represents a stationary point on the potential energy surface, and further frequency calculations are performed to confirm it is a true minimum (i.e., has no imaginary frequencies). The accuracy of these calculated geometric parameters can often be validated by comparison with experimental data from X-ray crystallography if available. mdpi.com
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative) This table is for illustrative purposes only, as specific data was not found.
| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP/6-311++G) |
|---|---|---|
| Bond Lengths (Å) | C=O | ~1.22 |
| C-Cl | ~1.75 | |
| N-H | ~1.01 | |
| C2-C3 | ~1.53 | |
| C4-C4a | ~1.48 | |
| **Bond Angles (°) ** | C3-C4-C4a | ~118.0 |
| C2-N1-C8a | ~120.0 | |
| C7-C8-Cl | ~121.0 |
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap
The electronic properties of a molecule are crucial for understanding its reactivity. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. sci-hub.se The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, indicating its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. mdpi.comsci-hub.se A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. sci-hub.se A small energy gap implies the molecule is more polarizable and reactive. sci-hub.se For this compound, the distribution and energies of these orbitals would be calculated to predict its chemical behavior.
Table 2: Hypothetical Frontier Molecular Orbital Properties (Illustrative) This table is for illustrative purposes only, as specific data was not found.
| Property | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -2.0 |
| Energy Gap (ΔE) | 4.5 |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Identification
Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and predicting its reactive sites. bhu.ac.innih.gov The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential regions.
Red regions (negative potential) indicate areas of high electron density, typically associated with lone pairs on electronegative atoms (like the carbonyl oxygen). These are the most likely sites for electrophilic attack.
Blue regions (positive potential) indicate areas of low electron density or electron deficiency, usually around hydrogen atoms (especially the N-H proton). These are susceptible to nucleophilic attack.
Green regions represent areas of neutral potential.
For this compound, the MEP map would likely show a strong negative potential around the carbonyl oxygen (C=O) and a positive potential around the N-H group, identifying these as primary sites for intermolecular interactions and reactions. nih.gov
Charge Distribution and Bonding Analysis
To gain a deeper insight into the electronic structure, charge distribution analyses like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are performed. bhu.ac.innih.gov These methods assign partial charges to each atom in the molecule, helping to quantify the electron distribution and identify polar bonds.
NBO analysis, in particular, provides a detailed picture of bonding and orbital interactions. It examines charge transfer interactions (hyperconjugation) between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions indicates their significance. For the title compound, NBO analysis would reveal the nature of the C-Cl bond, the delocalization of electron density within the aromatic ring, and the interactions involving the lone pairs on the nitrogen and oxygen atoms.
Spectroscopic Property Prediction and Correlation with Experimental Data (NMR, IR, UV-Vis)
A significant application of quantum chemical calculations is the prediction of spectroscopic data. These theoretical spectra can be compared with experimental results to confirm the molecular structure. nih.gov
NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. nih.gov Calculated shifts are often scaled or referenced against a standard (like Tetramethylsilane, TMS) to improve correlation with experimental values.
IR Spectroscopy: Theoretical vibrational frequencies and intensities can be calculated from the second derivatives of the energy. These frequencies are typically scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors in the computational method, allowing for a more accurate comparison with experimental FT-IR and FT-Raman spectra. researchgate.net
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra. bhu.ac.in It calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption wavelengths (λ_max) observed in a UV-Vis spectrum.
Theoretical Studies on Reaction Mechanisms and Transition States
Computational chemistry is instrumental in elucidating reaction mechanisms. For reactions involving this compound, such as its synthesis or subsequent functionalization, theoretical studies can map out the entire reaction pathway. nih.gov
This involves locating the transition state (TS) structures, which are first-order saddle points on the potential energy surface. The energy of the transition state relative to the reactants determines the activation energy barrier, which governs the reaction rate. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed mechanism can be constructed. For instance, a study on the transfer hydrogenation of quinolines used DFT to propose a stepwise mechanism involving proton and hydrogen atom transfers. nih.gov Similar studies could be applied to understand the reactivity and transformations of this compound.
Conformational Analysis and Intermolecular Interactions
Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the structure of this compound and its interactions with neighboring molecules. A detailed analysis of isostructural halogenated dihydroquinolinones, including the 8-chloro derivative, reveals that the substitution of a bromine atom with a chlorine atom has a minimal effect on the nature of intermolecular interactions and the interaction energy of dimeric structures. rsc.org
In the crystalline state, these molecules are organized in a layered fashion. The enantiomers (R and S forms) arising from the stereocenter at the C2 position of the heterocyclic ring are oriented in an enantio-syndio packing arrangement. This packing is stabilized by hydrogen bonding between the N3-H donor and the C4=O acceptor group of adjacent molecules. sci-hub.se
The interaction energies of dimeric structures of halogenated dihydroquinolinones have been calculated, showing the stability of these molecular pairs. The replacement of bromine with chlorine does not significantly alter these interaction energies. rsc.org
Table 1: Key Intermolecular Interactions in Halogenated Dihydroquinolinone Dimers
| Interaction Type | Donor | Acceptor | Significance |
| Hydrogen Bond | N-H | C=O | Primary interaction stabilizing the dimeric structure. |
| C-H···π | C-H | Aromatic Ring | Contributes to crystal packing. researchgate.net |
| π···π | Aromatic Ring | Aromatic Ring | Stacking interaction influencing molecular arrangement. researchgate.net |
| C-H···Cl | C-H | Chlorine Atom | Observed in related chloro-quinolone structures, influencing connectivity. nih.gov |
Prediction of Non-linear Optical (NLO) Properties
Theoretical calculations have been pivotal in predicting the non-linear optical (NLO) properties of this compound, suggesting its potential as a promising material for NLO applications. rsc.org The NLO response in organic molecules is often related to intramolecular charge transfer, which can be enhanced by the presence of electron-donating and electron-accepting groups.
For halogenated dihydroquinolinones, the third-order nonlinear susceptibility (χ(3)) has been estimated using an iterative electrostatic scheme. This method considers the polarization effect of the surrounding molecular environment, which is represented by point charges. rsc.org The theoretical results indicate that the χ(3) value is of the same order of magnitude as that observed in other organic crystals known for their NLO properties. rsc.org
The study of isostructural halogenated dihydroquinolinones demonstrated that the replacement of a bromine atom with a chlorine atom does not significantly affect the physicochemical properties that influence NLO response, such as the molecular electrostatic potential and frontier molecular orbitals. rsc.org The HOMO-LUMO energy gap is a critical parameter in assessing NLO properties, with a smaller gap generally correlating with a larger NLO response. semanticscholar.org
Investigations into other quinoline (B57606) derivatives have also highlighted their potential for NLO applications, often studied through both experimental and theoretical (DFT) methods. researchgate.netuobasrah.edu.iq These studies confirm that quinoline-based structures are a promising scaffold for the design of new NLO materials. researchgate.net
Table 2: Predicted Non-linear Optical (NLO) Properties
| Property | Method of Prediction | Finding | Reference |
| Third-order nonlinear susceptibility (χ(3)) | Iterative electrostatic scheme | Comparable to other organic NLO crystals, suggesting promise as an NLO material. | rsc.org |
| Influence of Halogen | DFT analysis | Replacement of bromine with chlorine has minimal effect on NLO-related physicochemical properties. | rsc.org |
Thermodynamic Properties Calculation (e.g., Heats of Formation)
Thermogravimetric analysis (TGA) of this related compound indicates good thermal stability up to 252 °C. uobasrah.edu.iq Beyond this temperature, it undergoes a melting process, which is observed as an endothermic peak in Differential Scanning Calorimetry (DSC) at approximately 254 °C, with a significant heat absorption (ΔH = 125.3 J g⁻¹). uobasrah.edu.iq
Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict thermodynamic parameters such as the heat of formation. researchgate.net For other quinoline derivatives, DFT has been used to calculate various thermochemical parameters. researchgate.net The solvation energies of related quinoline compounds have also been calculated in different solvents, which is crucial for understanding their behavior in solution. nih.gov In the absence of direct experimental or calculated data for the heat of formation of this compound, the thermal stability of analogous compounds suggests that it is a relatively stable molecule.
Table 3: Thermal Properties of a Structurally Related Compound (2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate)
| Analysis Technique | Observation | Temperature (°C) | Significance | Reference |
| TGA | Onset of decomposition | 252 | Indicates good thermal stability. | uobasrah.edu.iq |
| DSC | Endothermic Peak (Melting) | 254 | Corresponds to the melting process with heat absorption. | uobasrah.edu.iq |
Synthetic Utility and Application As a Chemical Intermediate
Role in the Construction of Complex Organic Molecules
8-Chloro-2,3-dihydro-1H-quinolin-4-one and its derivatives serve as pivotal intermediates in the synthesis of a variety of complex organic molecules, particularly those with biological significance. The quinolone framework is a privileged structure in medicinal chemistry, and the presence of a chlorine atom at the 8-position offers a handle for further functionalization, enabling the creation of diverse molecular libraries.
The chemical reactivity of the quinolone ring system, including the potential for substitution at various positions, makes it a valuable starting point for assembling more elaborate structures. For instance, the core structure can be modified through reactions such as N-alkylation, N-arylation, and transformations at the C2, C3, and C4 positions to introduce additional complexity and modulate the biological activity of the resulting molecules. The strategic placement of the chloro group can influence the electronic properties of the quinoline (B57606) ring, thereby directing the regioselectivity of subsequent reactions.
While direct examples of the total synthesis of complex natural products starting from this compound are not extensively documented in readily available literature, the broader class of quinolones, including chloro-substituted analogs, are fundamental to the synthesis of numerous pharmaceutical agents. mt.com The principles of their reactivity are often transferable, suggesting the potential of this specific quinolinone in similar synthetic endeavors.
Precursor for Advanced Heterocyclic Scaffolds and Ring Systems
One of the most significant applications of this compound is its role as a precursor for the synthesis of advanced and often polycyclic heterocyclic systems. The inherent reactivity of the quinolone nucleus, combined with the influence of the chloro substituent, allows for a variety of cyclization and fusion reactions to construct novel ring systems.
Research has demonstrated that chloro-substituted quinolines can undergo reactions to form fused heterocyclic systems such as pyrazolo[4,3-c]quinolines. jst.go.jpscholaris.ca These reactions often proceed through the displacement of the chloro group or by leveraging the reactivity of other positions on the quinolone ring, which can be activated by the electronic effects of the chlorine atom. For example, the synthesis of pyrazolo[4,3-c]quinolin-4(5H)-ones has been achieved from polychlorinated quinoline precursors, highlighting the utility of chloroquinolines in building complex heterocyclic frameworks. jst.go.jpscholaris.ca
Furthermore, the dihydro aspect of the this compound scaffold provides additional synthetic handles. The saturated portion of the heterocyclic ring can be functionalized or can participate in cyclization reactions to generate unique three-dimensional structures. The synthesis of fused heterocyclic systems is a cornerstone of drug discovery, as it allows for the exploration of novel chemical space and the development of compounds with unique pharmacological profiles. nih.gov
The following table provides examples of advanced heterocyclic scaffolds that can be conceptually derived from chloro-substituted quinolone precursors, illustrating the potential of this compound in this area.
| Precursor Class | Resulting Heterocyclic Scaffold | Synthetic Strategy |
| Chloro-substituted quinolines | Pyrazolo[4,3-c]quinolines | Cyclization with hydrazine (B178648) derivatives |
| Chloro-substituted quinolines | Triazolo[4,3-a]quinolines | Reaction with azides followed by cyclization |
| Dihydroquinolinones | Fused oxazines | Condensation with ureas and aldehydes nih.gov |
| Dihydroquinolinones | Fused pyrimidines | Reaction with amidines or guanidines |
Development of Novel Synthetic Methodologies Leveraging its Unique Reactivity Profile
The distinct reactivity of this compound and related chloroquinolones has spurred the development of novel synthetic methodologies. The presence of the chlorine atom on the benzene (B151609) ring, coupled with the carbonyl and amine functionalities in the heterocyclic portion, creates a unique electronic and steric environment that can be exploited for selective chemical transformations.
Methodologies have been developed for the selective functionalization of the quinolone core. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions, are powerful tools for introducing aryl, heteroaryl, and amino substituents at specific positions of the quinoline ring system. The chloro group at the 8-position can serve as a handle for such transformations, allowing for the construction of a wide range of derivatives with tailored properties.
Furthermore, the reactivity of the enamine-like double bond in the unsaturated analog, 4-quinolone, can be harnessed in various cycloaddition and conjugate addition reactions. While the dihydro- nature of the title compound alters this specific reactivity, the carbonyl group at the 4-position remains a key site for a variety of synthetic transformations, including reductions, additions of organometallic reagents, and Wittig-type reactions.
The development of domino reactions, where multiple bond-forming events occur in a single synthetic operation, has also been a focus in quinolone chemistry. nih.gov These efficient processes often rely on the unique reactivity of the starting quinolone scaffold to orchestrate a cascade of reactions, leading to the rapid assembly of complex molecular architectures. The specific substitution pattern of this compound makes it a potential candidate for the design of novel domino sequences.
Building Block for Materials Science Research (e.g., Optoelectronic Materials)
While the primary focus of research on quinolone derivatives has historically been in medicinal chemistry, there is growing interest in their application as building blocks for materials science, particularly in the development of optoelectronic materials. The extended π-system of the quinoline core, combined with the potential for introducing various functional groups, makes these compounds attractive candidates for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors.
Quinoline derivatives, in general, are known to exhibit fluorescence, and their emission properties can be tuned by modifying the substitution pattern on the quinoline ring. The introduction of a chlorine atom at the 8-position can influence the electronic structure and, consequently, the photophysical properties of the molecule. This tunability is a critical aspect in the design of new materials for optoelectronic devices. For instance, 8-hydroxyquinoline (B1678124) and its derivatives have been used as electron carriers and emitting materials in OLEDs. nih.gov
Although specific research on the use of this compound in optoelectronic materials is not widely reported, the fundamental properties of the quinolone scaffold suggest its potential in this area. The ability to functionalize the molecule at various positions, including the site of the chloro group, would allow for the synthesis of a range of materials with tailored electronic and optical properties. For example, the chloro group could be replaced with other functional groups known to enhance charge transport or tune emission wavelengths.
The following table summarizes the potential applications of quinolone-based compounds in materials science, highlighting the possible utility of this compound as a building block.
| Material Type | Potential Application | Rationale |
| Organic Light-Emitting Diodes (OLEDs) | Electron transport layers, host materials, emitters | Tunable electronic and photoluminescent properties |
| Organic Photovoltaics (OPVs) | Donor or acceptor materials | Broad absorption spectra and good charge carrier mobility |
| Fluorescent Sensors | Chemosensors for metal ions | Chelating ability and fluorescence quenching/enhancement upon binding |
| Functional Dyes | Textile and industrial dyes | Extended conjugation leading to color; potential for good fastness properties researchgate.net |
Q & A
Q. What are the standard methods for synthesizing 8-Chloro-2,3-dihydro-1H-quinolin-4-one, and how do reaction conditions influence yield?
The compound is typically synthesized via acid- or base-catalyzed isomerization of substituted 2′-aminochalcones. For example, microwave-assisted synthesis using indium(III) chloride (InCl₃) as a catalyst (20 mol%) at 360 W for 5 minutes achieves a 63% yield . Traditional methods involving acetic acid or alkali often require longer reaction times and produce lower yields due to side reactions. Optimization should focus on catalyst loading, solvent choice (e.g., CH₂Cl₂/di-isopropylether for crystallization), and energy-efficient activation methods .
Q. How can the molecular structure of this compound be confirmed experimentally?
X-ray crystallography is the gold standard for unambiguous structural determination. For instance, dihedral angles between fused quinoline rings (e.g., 0.28° in related derivatives) and intermolecular N–H⋯N hydrogen bonding (centroid-to-centroid distance: 3.94 Å) can be resolved . Complementary techniques include ¹H/¹³C NMR for functional group analysis and mass spectrometry for molecular weight validation .
Q. What analytical techniques are recommended for assessing purity and stability?
High-performance liquid chromatography (HPLC) with UV detection (≥97% purity) is commonly used. Stability studies should employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to monitor decomposition temperatures and polymorphic transitions .
Advanced Research Questions
Q. How can synthetic challenges, such as low yields in cyclization steps, be addressed?
Contradictions in yield data often arise from competing reaction pathways. For example, microwave irradiation reduces side reactions compared to thermal methods. Computational modeling (e.g., DFT) can identify transition states and optimize reaction coordinates. Catalyst screening (e.g., Lewis acids like InCl₃ vs. Brønsted acids) and solvent polarity adjustments may also improve selectivity .
Q. What strategies are effective for functionalizing the quinolinone core to enhance bioactivity?
Click chemistry, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), enables regioselective triazole grafting. For example, coupling this compound with azido derivatives under mild conditions (room temperature, aqueous/organic biphasic systems) yields hybrids with improved pharmacokinetic profiles . Reaction progress should be monitored via ¹H NMR to ensure complete conversion.
Q. How can crystallographic data inform the design of derivatives with tailored physical properties?
Intermolecular interactions (e.g., π-π stacking, hydrogen bonding) dictate solubility and melting points. For instance, introducing electron-withdrawing groups (e.g., -Cl) increases lattice energy, raising the melting point (165–167°C observed in analogs) . Crystal engineering via co-crystallization with carboxylic acids can modulate bioavailability .
Q. What methodologies are suitable for evaluating the biological activity of this compound derivatives?
In vitro assays (e.g., enzyme inhibition, antimicrobial testing) paired with molecular docking (AutoDock Vina, Schrödinger Suite) can identify structure-activity relationships (SAR). For example, substituents at the 2-position of the quinolinone ring significantly impact binding to bacterial DNA gyrase . Dose-response curves (IC₅₀ values) and pharmacokinetic profiling (Caco-2 permeability assays) are critical for lead optimization.
Q. How can computational tools aid in predicting metabolic pathways or toxicity?
Software like ADMET Predictor or SwissADME estimates metabolic sites (e.g., cytochrome P450-mediated oxidation) and toxicity endpoints (e.g., Ames test mutagenicity). Molecular dynamics simulations (GROMACS) can model metabolite-enzyme interactions to prioritize derivatives with favorable safety profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
